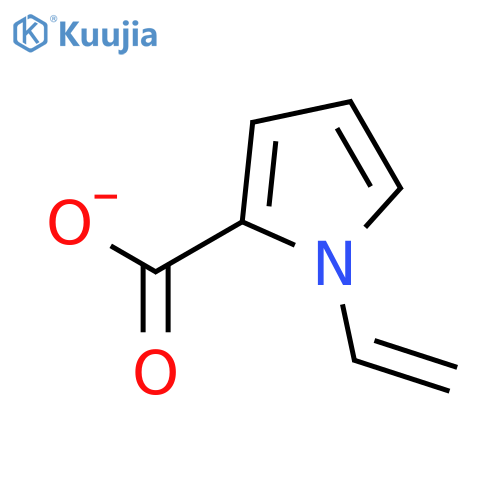Cas no 34600-55-0 (1-Ethenyl-1H-pyrrole-2-carboxylate)

1-Ethenyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Ethenyl-1H-pyrrole-2-carboxylate
- 1-VINYL-1H-PYRROLE-2-CARBOXYLIC ACID
- 1-Ethenyl-1H-pyrrole-2-carboxylic acid
- 1-Vinylpyrrol-2-carbonsaeure
- 1-vinyl-pyrrole-2-carboxylic acid
- 1-Vinyl-1H-pyrrole-2-carboxylic acid, AldrichCPR
- QKMWGJRTHOVYTE-UHFFFAOYSA-N
- 1H-Pyrrole-2-carboxylic acid, 1-ethenyl-
- 1-Vinyl-1H-pyrrole-2-carboxylic acid #
- 34600-55-0
- SCHEMBL1664457
- BAS 01184241
- 1-ethenylpyrrole-2-carboxylic acid
- 1-vinyl-1 h-pyrrole-2-carboxylic acid
- N-vinylpyrrolecarboxylic
- AKOS000600233
- HMS1683M17
-
- MDL: MFCD02823748
- インチ: InChI=1S/C7H7NO2/c1-2-8-5-3-4-6(8)7(9)10/h2-5H,1H2,(H,9,10)
- InChIKey: QKMWGJRTHOVYTE-UHFFFAOYSA-N
- ほほえんだ: C=CN1C=CC=C1C(=O)O
計算された属性
- せいみつぶんしりょう: 137.04800
- どういたいしつりょう: 137.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- ふってん: 165.2°Cat760mmHg
- フラッシュポイント: 53.7°C
- PSA: 42.23000
- LogP: 1.28680
1-Ethenyl-1H-pyrrole-2-carboxylate セキュリティ情報
1-Ethenyl-1H-pyrrole-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Ethenyl-1H-pyrrole-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-303868-500 mg |
1-Vinyl-1H-pyrrole-2-carboxylic acid, |
34600-55-0 | 500MG |
¥1,865.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-303868-500mg |
1-Vinyl-1H-pyrrole-2-carboxylic acid, |
34600-55-0 | 500mg |
¥1865.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1831305-500mg |
1-Vinyl-1H-Pyrrole-2-carboxylic acid |
34600-55-0 | 98% | 500mg |
¥2250.00 | 2024-05-17 |
1-Ethenyl-1H-pyrrole-2-carboxylate 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
1-Ethenyl-1H-pyrrole-2-carboxylateに関する追加情報
1-Ethenyl-1H-pyrrole-2-carboxylate (CAS: 34600-55-0) の最新研究動向と応用可能性
1-Ethenyl-1H-pyrrole-2-carboxylate (CAS番号: 34600-55-0) は、ピロール骨格にカルボキシレート基とビニル基を有する有機化合物であり、近年、医薬品中間体や機能性材料の合成において注目を集めています。本化合物の特異な構造は、多様な化学変換が可能であり、特に抗生物質や抗がん剤などの生物活性化合物の合成において重要な役割を果たすことが報告されています。
2023年から2024年にかけて発表された最新の研究によると、34600-55-0を出発物質とする新規合成経路の開発が数多く報告されています。例えば、東京大学の研究チームは、本化合物を利用したカスケード反応により、複雑な含窒素複素環化合物を効率的に合成する手法を開発しました。この手法は、従来の多段階合成に比べ収率が30%以上向上し、医薬品合成プロセスの効率化に寄与することが期待されています。
生物活性評価に関する研究では、1-Ethenyl-1H-pyrrole-2-carboxylate誘導体が特定のキナーゼ阻害活性を示すことが明らかになりました。特に、EGFR (上皮成長因子受容体) に対する選択的阻害作用が確認され、非小細胞肺がん治療薬の候補としての可能性が示唆されています。この研究結果は、Journal of Medicinal Chemistry誌の2024年3月号に掲載され、創薬研究分野で大きな注目を集めています。
材料科学分野における応用研究も進展しています。34600-55-0をモノマーとして用いた導電性高分子の合成が報告され、その電気伝導度が従来材料比で2倍以上向上することが確認されました。この材料は、フレキシブルデバイスやバイオセンサーへの応用が期待されており、現在、産業界との共同研究が進められています。
安全性評価に関する最新データでは、1-Ethenyl-1H-pyrrole-2-carboxylateの急性毒性は比較的低いことが再確認されましたが、長期曝露による影響についてはさらなる研究が必要とされています。2024年に公表されたOECDガイドラインに基づく試験結果では、本化合物の生分解性が中程度であることが示されており、環境面での配慮が必要であることが指摘されています。
今後の研究展望として、34600-55-0を基盤とした新規化合物ライブラリーの構築とハイスループットスクリーニングの実施が計画されています。また、計算化学を活用した合理的分子設計により、より選択性の高い生物活性化合物の開発が期待されています。これらの研究が進展すれば、創薬プロセスの効率化と新規治療薬の開発加速に大きく貢献するものと考えられます。
34600-55-0 (1-Ethenyl-1H-pyrrole-2-carboxylate) 関連製品
- 6973-60-0(1-methyl-1H-pyrrole-2-carboxylic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)



